molecular formula C9H11ClFNO B13029240 (1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Cat. No.: B13029240
M. Wt: 203.64 g/mol
InChI Key: MDOYBGNXLACFGZ-ANLVUFKYSA-N
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Description

(1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a halogenated phenyl ring (5-chloro-2-fluorophenyl) attached to a propan-2-ol backbone. These analogs share the core (1R,2R)-amino-propan-2-ol structure but differ in substituent type (chloro vs. methyl) and position on the phenyl ring .

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1

InChI Key

MDOYBGNXLACFGZ-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C=CC(=C1)Cl)F)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)Cl)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chloro-2-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonium acetate and sodium cyanoborohydride.

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing hydrogenation techniques with catalysts such as palladium on carbon.

    Automated Chiral Resolution: Employing high-throughput chiral chromatography systems to separate the enantiomers efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, Lithium aluminum hydride

    Substitution: Acyl chlorides, Anhydrides

Major Products

    Oxidation: Formation of ketones

    Reduction: Formation of secondary amines

    Substitution: Formation of amides and other derivatives

Scientific Research Applications

(1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in the study of enzyme interactions and receptor binding due to its chiral nature.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The amino group can form hydrogen bonds, while the hydroxyl group can participate in polar interactions, facilitating the compound’s activity.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties of Structural Analogs

Compound (Substituents) Molecular Formula Density (g/cm³) Boiling Point (°C) pKa
(1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL C₁₀H₁₄FNO 1.134 ± 0.06 307.7 ± 37.0 12.44 ± 0.45
(1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL C₁₀H₁₄FNO - - -

Biological Activity

(1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, has been investigated for various pharmacological effects, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₉H₁₁ClFNO
  • Molecular Weight : 203.64 g/mol
  • CAS Number : 1323966-28-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance, a study evaluating various pyrazole derivatives found that certain derivatives demonstrated excellent activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL . Although specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial strains.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of related compounds have been assessed through various assays. For example, hemolytic activity tests showed low toxicity levels in derivatives with similar structures, with % lysis ranging from 3.23% to 15.22% compared to Triton X-100 . This suggests that this compound may also exhibit low cytotoxicity.

Case Studies and Research Findings

StudyFindings
In Vitro Antimicrobial EvaluationSimilar compounds displayed significant antibacterial activity with MIC values indicating effectiveness against common pathogens .
Hemolytic Activity AssessmentDerivatives showed low hemolytic activity, suggesting safety profiles for potential therapeutic use .
DNA Gyrase InhibitionRelated compounds were found to inhibit DNA gyrase with IC₅₀ values ranging from 12.27–31.64 μM, indicating a mechanism of action that could be relevant for this compound .

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